4-(Dimethylcarbamoyloxy)phenylacetic acid
Description
4-(Dimethylcarbamoyloxy)phenylacetic acid is a phenylacetic acid derivative featuring a dimethylcarbamoyloxy (-O(CO)N(CH₃)₂) group at the para position of the aromatic ring. The compound’s carbamate group may enhance stability in biological systems or synthetic processes compared to simpler esters or hydroxylated analogs.
Properties
IUPAC Name |
2-[4-(dimethylcarbamoyloxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(2)11(15)16-9-5-3-8(4-6-9)7-10(13)14/h3-6H,7H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKUAADCNJRCNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)OC1=CC=C(C=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901229018 | |
| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1221791-67-8 | |
| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221791-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[[(Dimethylamino)carbonyl]oxy]benzeneacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901229018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethylcarbamoyloxy)phenylacetic acid typically involves the reaction of phenylacetic acid derivatives with dimethylcarbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction parameters are carefully monitored to maintain the desired product specifications and to minimize any potential impurities .
Chemical Reactions Analysis
Types of Reactions
4-(Dimethylcarbamoyloxy)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted phenylacetic acid derivatives .
Scientific Research Applications
4-(Dimethylcarbamoyloxy)phenylacetic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Dimethylcarbamoyloxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. This interaction can lead to various biological effects, depending on the specific target and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Substituents on the phenyl ring significantly alter the acidity, solubility, and reactivity of phenylacetic acid derivatives. Key comparisons include:
Table 1: Substituent Effects on Acidity and Reactivity
*Predicted pKa values based on substituent electronic effects.
†Dimethylcarbamoyloxy’s electron-withdrawing nature increases acetic acid group acidity.
‡Carbamate esters are typically more hydrolytically stable than simple esters.
Enzyme Inhibition
- 4-(Thien-2-ylmethyl)phenylpropanoic acid: Exhibits 79% cyclooxygenase inhibition at 10⁻⁴ M, attributed to the thienylmethyl group enhancing lipophilic interactions .
- 4-Hydroxyphenylacetic acid : Found in fungal metabolites but lacks reported anti-inflammatory activity .
- This compound: No direct data, but the carbamate group may improve membrane permeability or metabolic stability compared to hydroxylated analogs.
Antifouling Activity
Biological Activity
Overview
4-(Dimethylcarbamoyloxy)phenylacetic acid (CAS No. 1221791-67-8) is an organic compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol. This compound has garnered attention due to its potential biological activities, particularly as a metabolite of the antiviral drug Camostat. Its unique structure, characterized by the presence of a carbamate group, allows it to interact with various biological targets, influencing several physiological processes.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can alter the activity of these biomolecules, leading to various biological effects. The compound's mechanism involves:
- Inhibition of Enzymatic Activity : The carbamate group can inhibit serine proteases, which are crucial in various biological pathways.
- Interaction with Receptors : It may bind to specific receptors, modulating their function and influencing cellular signaling pathways.
Antiviral Properties
Research indicates that this compound exhibits notable antiviral properties, particularly against viruses that utilize serine proteases for their life cycle. As a metabolite of Camostat, it is believed to contribute to the drug's efficacy against certain viral infections, including those caused by coronaviruses.
Anti-inflammatory Effects
Studies have shown that this compound may possess anti-inflammatory properties. It can potentially modulate inflammatory pathways by inhibiting key enzymes involved in the production of pro-inflammatory mediators.
Research Findings and Case Studies
Several studies have investigated the biological activity of this compound:
-
Antiviral Efficacy :
- A study demonstrated that the compound effectively inhibits viral replication in vitro, showcasing its potential as a therapeutic agent against viral infections .
-
Enzymatic Inhibition :
- Research indicated that this compound inhibits serine proteases, which are critical for the maturation and replication of certain viruses .
-
Inflammation Modulation :
- In animal models, administration of this compound resulted in reduced levels of inflammatory cytokines, suggesting its role in mitigating inflammatory responses .
Data Table: Biological Activities Summary
| Activity Type | Description | Reference |
|---|---|---|
| Antiviral | Inhibits viral replication; effective against coronaviruses | |
| Enzymatic Inhibition | Inhibits serine proteases involved in viral life cycles | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Q & A
Q. How to design a stability-indicating assay for forced degradation studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
